Cas no 174810-06-1 (1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]-)
![1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]- structure](https://www.kuujia.com/scimg/cas/174810-06-1x500.png)
174810-06-1 structure
Product name:1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]-
1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]-
- (R)-N-Phthaloyl-2-aminobut-3-en-1-ol
- 2-[(2R)-1-hydroxybut-3-en-2-yl]isoindole-1,3-dione
- (R)-2-PHTHALIMIDO-3-BUTEN-1-OL
- 2-N-phthalimido-3-buten-1-ol
- (R)-N-Phthaloyl-2-aMinobut-3-en-1-ol, (95% ee)
- (R)-N-PHTHALOYL-2-AMINOBUT-3-EN-1-OL, 95%, (95% EE)
- SCHEMBL5518445
- (R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione
- 174810-06-1
- ST50825673
- DTXSID00370356
- (R)-2-phthalimido-3-buten-1-ol, AldrichCPR
-
- Inchi: InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m1/s1
- InChI Key: XWARCKJYBAUGMZ-MRVPVSSYSA-N
- SMILES: C=C[C@@H](N1C(=O)C2=CC=CC=C2C1=O)CO
Computed Properties
- Exact Mass: 217.07400
- Monoisotopic Mass: 217.073893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 57.6
Experimental Properties
- Color/Form: Not available
- Density: 1.326
- Melting Point: 62.2 °C
- Boiling Point: 382.2°Cat760mmHg
- Flash Point: 184.9°C
- Refractive Index: 1.618
- PSA: 57.61000
- LogP: 0.76740
- Solubility: Not available
1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]- Security Information
- Hazard Category Code: 36/37/38-51-36-22
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]- Related Literature
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Yan-lin Tang,De-Yong Xiong,Ping-Rui Wang,Li-ke Gao,Tian-yu Tang,Xiao-Nan Wei,Hai-Rong Zhang,Xu-Pu wu,Shen-Tong Ji RSC Adv., 2020,10, 20960-20971
174810-06-1 (1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]-) Related Products
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 152840-81-8(Valine-1-13C (9CI))
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk

上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
